molecular formula C9H8O3 B1221427 p-Hydroxyphenyl acrylate CAS No. 3233-36-1

p-Hydroxyphenyl acrylate

Cat. No.: B1221427
CAS No.: 3233-36-1
M. Wt: 164.16 g/mol
InChI Key: NIUHGYUFFPSEOW-UHFFFAOYSA-N
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Description

p-Hydroxyphenyl acrylate: is an organic compound with the molecular formula C9H8O3. It is an ester formed from the reaction of p-hydroxyphenol and acrylic acid. This compound is known for its applications in polymer chemistry and material science due to its ability to undergo polymerization and form various functional polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification Reaction: p-Hydroxyphenyl acrylate can be synthesized through an esterification reaction between p-hydroxyphenol and acrylic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond.

    Transesterification Reaction: Another method involves the transesterification of methyl acrylate with p-hydroxyphenol in the presence of a base catalyst like sodium methoxide.

Industrial Production Methods:

    Batch Process: In industrial settings, this compound is often produced in batch reactors where the reactants are mixed and heated under controlled conditions to achieve the desired conversion.

    Continuous Process: For large-scale production, continuous flow reactors are employed to maintain a steady production rate and improve efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Polymerization: p-Hydroxyphenyl acrylate readily undergoes free radical polymerization to form poly(this compound), which is used in various applications such as coatings and adhesives.

    Oxidation: The compound can be oxidized to form p-hydroxybenzoic acid under specific conditions using oxidizing agents like potassium permanganate.

    Substitution: this compound can participate in nucleophilic substitution reactions where the acrylate group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used under thermal or photochemical conditions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base catalyst.

Major Products:

    Poly(this compound): Formed through polymerization.

    p-Hydroxybenzoic acid: Formed through oxidation.

    Substituted acrylates: Formed through nucleophilic substitution.

Scientific Research Applications

Chemistry:

    Polymer Chemistry: p-Hydroxyphenyl acrylate is used as a monomer in the synthesis of functional polymers with applications in coatings, adhesives, and biomedical devices.

    Material Science: The compound is utilized in the development of advanced materials with specific properties such as thermal stability and mechanical strength.

Biology and Medicine:

    Drug Delivery Systems: this compound-based polymers are explored for use in drug delivery systems due to their biocompatibility and controlled release properties.

    Antimicrobial Agents: Derivatives of this compound have shown antimicrobial activity against various pathogens, making them potential candidates for medical applications.

Industry:

    Coatings and Adhesives: The compound is used in the formulation of high-performance coatings and adhesives due to its excellent adhesion properties and durability.

    Packaging Materials: this compound-based polymers are employed in the production of packaging materials with enhanced barrier properties.

Mechanism of Action

Polymerization Mechanism:

    Initiation: The polymerization of p-hydroxyphenyl acrylate begins with the generation of free radicals from initiators like azobisisobutyronitrile (AIBN).

    Propagation: The free radicals react with the acrylate monomers, forming a growing polymer chain through successive addition reactions.

    Termination: The polymerization process is terminated when two growing polymer chains combine, or a chain transfer agent is introduced.

Molecular Targets and Pathways:

    Antimicrobial Activity: The antimicrobial action of this compound derivatives is attributed to their ability to disrupt microbial cell membranes and inhibit essential enzymatic pathways.

Comparison with Similar Compounds

    p-Hydroxybenzoic acid: Similar in structure but lacks the acrylate group, making it less reactive in polymerization reactions.

    Methyl acrylate: Contains an acrylate group but lacks the hydroxyphenyl moiety, resulting in different chemical properties and applications.

    p-Coumaric acid: Similar in structure but contains a carboxylic acid group instead of an acrylate group, leading to different reactivity and applications.

Uniqueness:

    Functional Group Combination: The presence of both hydroxyphenyl and acrylate groups in p-hydroxyphenyl acrylate provides unique reactivity and versatility in polymerization and chemical modification.

    Polymerization Potential: The compound’s ability to undergo free radical polymerization makes it valuable in the synthesis of high-performance polymers with diverse applications.

Properties

IUPAC Name

(4-hydroxyphenyl) prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-2-9(11)12-8-5-3-7(10)4-6-8/h2-6,10H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUHGYUFFPSEOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30186063
Record name p-Hydroxyphenyl acrylate
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Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3233-36-1
Record name 2-Propenoic acid, 4-hydroxyphenyl ester
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Record name p-Hydroxyphenyl acrylate
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Record name p-Hydroxyphenyl acrylate
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Record name p-hydroxyphenyl acrylate
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Record name p-Hydroxyphenyl acrylate
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Synthesis routes and methods

Procedure details

Compound 5 can be prepared, for example, by the following method. Namely, hydroquinone and acrylic acid chloride are reacted to obtain 4-hydroxyphenyl acrylate (Formula 6) as a half ester. On the other hand, a 4-alkoxycarbonyloxy benzoic acid is heated and refluxed in a mixture of carbon-tetrachloride (a solvent) and thionyl chloride, and excess thionyl chloride and carbon tetrachloride (solvent) are distilled off under reduced pressure to obtain a 4-alkoxycarbonyloxy benzoic acid chloride (Formula 7). Then, in the presence of a base such as trimethylamine, the 4-hydroxyphenyl acrylate (Formula 6) and the 4-alkoxycarbonyloxy benzoic acid chloride (Formula 7) are reacted to obtain the compound 5.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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